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Compound of Interest

Compound Name: N-Cbz-D-leucine

Cat. No.: B554507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-D-leucine, a critical reagent in

synthetic organic chemistry and drug development. It covers its fundamental properties, a

detailed experimental protocol for its synthesis, and its primary application in peptide synthesis.

Core Concepts: IUPAC Nomenclature and Chemical
Identity
N-Cbz-D-leucine, a derivative of the amino acid D-leucine, is systematically named (2R)-4-

methyl-2-(phenylmethoxycarbonylamino)pentanoic acid according to IUPAC nomenclature.[1]

The "N-Cbz" designation refers to the N-terminal benzyloxycarbonyl protecting group, a crucial

feature for its application in controlled chemical syntheses.

Common synonyms for this compound include N-benzyloxycarbonyl-D-leucine, Z-D-leucine,

and Cbz-D-Leu-OH.[1] Its unique Chemical Abstracts Service (CAS) registry number is 28862-

79-5.[1]

Physicochemical Properties
A summary of the key physicochemical properties of N-Cbz-D-leucine is presented in the table

below, providing essential data for its handling, storage, and application in experimental

settings.
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Property Value

IUPAC Name
(2R)-4-methyl-2-

(phenylmethoxycarbonylamino)pentanoic acid

CAS Number 28862-79-5

Molecular Formula C₁₄H₁₉NO₄

Molecular Weight 265.30 g/mol

Appearance Colorless to light yellow clear liquid or oil

Solubility

Soluble in organic solvents such as

Dimethylformamide (DMF), Dichloromethane

(DCM), Chloroform, and Methanol. Insoluble or

poorly miscible in water.

Experimental Protocols
Synthesis of N-Cbz-D-leucine via the Schotten-Baumann
Reaction
The standard method for the N-protection of amino acids with the benzyloxycarbonyl (Cbz)

group is the Schotten-Baumann reaction.[2] This procedure involves the acylation of the amino

acid with benzyl chloroformate under basic aqueous conditions.

Materials:

D-leucine

Benzyl chloroformate (Cbz-Cl)

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

Diethyl ether

Hydrochloric acid (HCl)

Ethyl acetate or Dichloromethane
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Anhydrous sodium sulfate (Na₂SO₄)

Ice bath

Stir plate and magnetic stir bar

Separatory funnel

Procedure:

Dissolution: Dissolve D-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium

carbonate (2.5 equivalents) or a 2M solution of sodium hydroxide in a flask, cooling the

mixture in an ice bath.[2]

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add

benzyl chloroformate (1.1-1.2 equivalents) dropwise.[2][3] It is critical to maintain a low

temperature (below 5 °C) during this addition to prevent unwanted side reactions.[2]

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for

an additional 2-4 hours.[2]

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to

remove any unreacted benzyl chloroformate and other non-polar impurities.[2]

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of

approximately 2 by adding 1 M HCl.[2] The N-Cbz-D-leucine product will precipitate out of

the aqueous solution.

Extraction: Extract the product from the acidified aqueous solution using an organic solvent

such as ethyl acetate or dichloromethane.[2]

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under

reduced pressure to yield the final product, N-Cbz-D-leucine.[2]
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The primary and most critical application of N-Cbz-D-leucine is as a protected amino acid

building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group effectively "masks" the

nucleophilic amino group of D-leucine, preventing its uncontrolled reaction during the formation

of peptide bonds. This allows for the stepwise and controlled assembly of a peptide chain with

a defined sequence.

N-Cbz-D-leucine is particularly valuable in the synthesis of peptides containing D-amino acids.

The incorporation of D-amino acids can enhance the metabolic stability of peptide-based

therapeutics by increasing their resistance to enzymatic degradation by proteases.[4]

Experimental Workflow: Solid-Phase Peptide Synthesis
(SPPS)
N-Cbz-D-leucine can be incorporated into a growing peptide chain using solid-phase peptide

synthesis (SPPS). The following diagram illustrates a generalized workflow for this process.
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A generalized workflow for the incorporation of N-Cbz-D-leucine in Solid-Phase Peptide
Synthesis.

This workflow outlines the key steps in SPPS, starting with the attachment of the first amino

acid to a solid support, followed by iterative cycles of deprotection, washing, and coupling of

subsequent amino acids. N-Cbz-D-leucine is introduced in the final coupling step to yield an N-

terminally protected peptide. The final steps involve the cleavage of the peptide from the resin

and its purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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